1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O4/c20-14-4-1-12(2-5-14)10-23-11-13(3-8-18(23)25)19(26)22-15-6-7-16(21)17(9-15)24(27)28/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERZANHUZDQDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable base to form the chlorophenyl intermediate.
Nitration of the fluorophenyl ring: The fluorophenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling reaction: The chlorophenyl intermediate is then coupled with the nitrated fluorophenyl compound in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a dihydropyridine-carboxamide core with several analogs, but differences in substituents critically modulate its properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
The 4-chlorobenzyl substituent enhances lipophilicity relative to Analog 1’s 3-trifluoromethylbenzyl group but may reduce metabolic stability due to halogenation .
Core Structure Differences :
- The dihydropyridine ring in the target compound and Analog 1 offers conformational flexibility, whereas Analog 2’s dihydropyridazine core introduces rigidity, possibly affecting binding to planar active sites .
Pharmacological Potential: Analog 1’s 4-carbamoylphenyl group improves aqueous solubility (LogP ~2.8), making it more drug-like than the target compound (estimated LogP ~3.2). Analog 2’s trifluoromethyl group may enhance metabolic resistance but could increase off-target interactions due to higher lipophilicity .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 4-chlorobenzyl-substituted dihydropyridine acid chloride with 4-fluoro-3-nitroaniline, analogous to methods in (e.g., using tetramethylisouronium hexafluorophosphate as a coupling agent) .
- Data Gaps: No direct biological data (e.g., IC50, toxicity) are available for the target compound. Predictions are based on structural analogs, which limits authoritative conclusions.
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, known by its CAS number 942009-38-3, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antibacterial, and enzyme inhibitory properties based on various research findings.
Chemical Structure and Properties
The compound's molecular formula is C_{18}H_{16}F_{N}_5O_{3} with a molecular weight of 401.42 g/mol. Its structure includes a dihydropyridine core modified with various functional groups that may influence its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In a study involving derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, one derivative demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in J774A.1 cells. This compound also showed efficacy in reducing symptoms in LPS-induced acute lung injury (ALI) models in mice, indicating its therapeutic potential against inflammation-related diseases .
2. Antibacterial Activity
The antibacterial properties of similar compounds have been documented extensively. For instance, synthesized derivatives containing the dihydropyridine moiety were evaluated for their antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. Results showed moderate to strong activity against these bacteria, suggesting that modifications in the structure could enhance antibacterial efficacy .
3. Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been explored. In particular, derivatives have shown significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections. The most active compounds demonstrated IC50 values significantly lower than standard reference drugs, indicating strong enzyme inhibitory potential .
Case Studies and Research Findings
Pharmacokinetics
Pharmacokinetic studies suggest favorable absorption and distribution characteristics for the compound. The half-life (T1/2) is reported at approximately 11.8 hours with a bioavailability (F) of around 36.3%, indicating that the compound could maintain therapeutic levels over extended periods, which is beneficial for chronic conditions requiring long-term treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
